molecular formula C8H6F4O B1302129 5-Fluoro-2-(trifluoromethyl)benzyl alcohol CAS No. 238742-82-0

5-Fluoro-2-(trifluoromethyl)benzyl alcohol

Cat. No.: B1302129
CAS No.: 238742-82-0
M. Wt: 194.13 g/mol
InChI Key: AGVUJWYLCSOJDS-UHFFFAOYSA-N
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Description

5-Fluoro-2-(trifluoromethyl)benzyl alcohol: is an organic compound with the molecular formula C8H6F4O. It is a derivative of benzyl alcohol, where the benzene ring is substituted with a fluorine atom at the 5-position and a trifluoromethyl group at the 2-position.

Mechanism of Action

Target of Action

It is known that similar compounds can have an impact on the respiratory system .

Mode of Action

It is known that similar compounds can undergo reactions at the benzylic position, which includes free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.

Biochemical Pathways

For instance, reactions at the benzylic position can lead to the formation of different products, which can have downstream effects on various biochemical pathways .

Result of Action

It is known that similar compounds can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Fluoro-2-(trifluoromethyl)benzyl alcohol. Spillage is unlikely to penetrate soil . These factors can influence how the compound interacts with its targets and the overall effectiveness of its action.

Biochemical Analysis

Biochemical Properties

5-Fluoro-2-(trifluoromethyl)benzyl alcohol plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used to investigate aromatic aldehydes as substrates for yeast alcohol dehydrogenase

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the presence of the trifluoromethyl group in the compound can significantly alter the biological characteristics of natural products, thereby impacting cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can participate in free radical reactions, nucleophilic substitutions, and oxidation processes . These interactions can lead to enzyme inhibition or activation and changes in gene expression, which are essential for understanding the compound’s molecular mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under ambient temperature conditions

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. For instance, the compound has been shown to cause skin and eye irritation, as well as respiratory irritation at higher concentrations . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The presence of the trifluoromethyl group can significantly influence the metabolic cascade of chemical events, thereby affecting metabolic flux and metabolite levels . These interactions are essential for understanding the compound’s role in metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound’s low water solubility suggests that it is not likely to be highly mobile in the environment . Understanding the transporters and binding proteins that interact with this compound is crucial for determining its localization and accumulation within cells and tissues.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(trifluoromethyl)benzyl alcohol typically involves the introduction of the fluorine and trifluoromethyl groups onto a benzyl alcohol precursor. One common method is the Friedel-Crafts acylation followed by reduction. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and reducing agents like lithium aluminum hydride (LiAlH4) .

Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods, such as catalytic hydrogenation or the use of alternative reducing agents that are more suitable for large-scale operations. The choice of method depends on factors like yield, purity, and environmental considerations .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)benzyl alcohol
  • 4-Fluoro-2-(trifluoromethyl)benzyl alcohol
  • 5-Chloro-2-(trifluoromethyl)benzyl alcohol

Comparison: Compared to similar compounds, 5-Fluoro-2-(trifluoromethyl)benzyl alcohol is unique due to the specific positioning of the fluorine and trifluoromethyl groups. This positioning can significantly influence the compound’s reactivity, stability, and interaction with biological targets. For example, the presence of a fluorine atom at the 5-position can enhance the compound’s metabolic stability and resistance to enzymatic degradation .

Properties

IUPAC Name

[5-fluoro-2-(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4O/c9-6-1-2-7(8(10,11)12)5(3-6)4-13/h1-3,13H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGVUJWYLCSOJDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70372145
Record name 5-Fluoro-2-(trifluoromethyl)benzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

238742-82-0
Record name 5-Fluoro-2-(trifluoromethyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=238742-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-(trifluoromethyl)benzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 238742-82-0
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